{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid
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Overview
Description
{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid is a useful research compound. Its molecular formula is C31H25F2N4O3PS and its molecular weight is 602.6 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not well-documented. Researchers may need to explore novel approaches or adapt existing methods to synthesize it.
Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its rarity and complexity likely contribute to the lack of standardized processes.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. specific reagents and conditions remain elusive.
Major Products:: Without comprehensive data, we cannot definitively identify major products resulting from reactions involving this compound. Further research is necessary.
Scientific Research Applications
Chemistry::
Catalysis: Investigate its potential as a catalyst due to its unique structure.
Materials Science: Explore its role in designing novel materials.
Drug Discovery: Assess its pharmacological properties and potential therapeutic applications.
Enzyme Inhibition: Investigate its effects on tyrosine-protein phosphatase non-receptor type 1 (PTPN1) as a molecular target.
Phosphonate Derivatives: Explore its use in industrial processes, such as flame retardants or corrosion inhibitors.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Researchers should investigate its interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are challenging due to limited data. Researchers may need to explore related structures and evaluate their uniqueness.
Properties
Molecular Formula |
C31H25F2N4O3PS |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
[[4-[(E,2R)-2-(1,3-benzothiazol-2-yl)-2-(benzotriazol-1-yl)-5-phenylpent-4-enyl]phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C31H25F2N4O3PS/c32-31(33,41(38,39)40)24-18-16-23(17-19-24)21-30(20-8-11-22-9-2-1-3-10-22,29-34-26-13-5-7-15-28(26)42-29)37-27-14-6-4-12-25(27)35-36-37/h1-19H,20-21H2,(H2,38,39,40)/b11-8+/t30-/m1/s1 |
InChI Key |
GBLDYRVJENYQNH-AGLOJYHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@](CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)(C3=NC4=CC=CC=C4S3)N5C6=CC=CC=C6N=N5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)(C3=NC4=CC=CC=C4S3)N5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
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